molecular formula C22H15Cl2N3O6 B11557248 3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11557248
M. Wt: 488.3 g/mol
InChI Key: REAZODWADMVIRH-BRJLIKDPSA-N
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Description

3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes a phenyl group, a nitrobenzoate group, and a hydrazinylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate typically involves multiple steps. One common method includes the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base.

    Formation of the hydrazide: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then condensed with 4-nitrobenzaldehyde under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrobenzoate groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used but may include substituted phenyl derivatives.

Scientific Research Applications

3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitro group can participate in redox reactions, affecting cellular signaling pathways. The hydrazinylidene linkage may also play a role in its biological activity by interacting with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A related compound with herbicidal properties.

    4-Nitrobenzoic acid: Shares the nitrobenzoate group but lacks the hydrazinylidene linkage.

    Hydrazine derivatives: Compounds with similar hydrazinylidene linkages but different substituents.

Uniqueness

3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H15Cl2N3O6

Molecular Weight

488.3 g/mol

IUPAC Name

[3-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C22H15Cl2N3O6/c23-16-6-9-20(19(24)11-16)32-13-21(28)26-25-12-14-2-1-3-18(10-14)33-22(29)15-4-7-17(8-5-15)27(30)31/h1-12H,13H2,(H,26,28)/b25-12+

InChI Key

REAZODWADMVIRH-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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